3,3-Dimethyl-1-phenoxybutan-2-one

Description

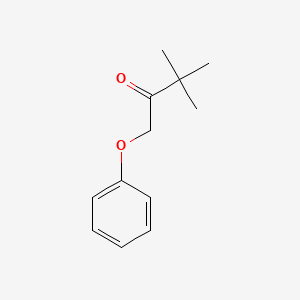

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-phenoxybutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLXGSYPQYDTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192439 | |

| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39199-22-9 | |

| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

safety data sheet SDS for 3,3-dimethyl-1-phenoxybutan-2-one

The following is an in-depth technical guide and predictive safety assessment for 3,3-dimethyl-1-phenoxybutan-2-one , structured for researchers and drug development professionals.

CAS Registry Number: 39199-22-9

Synonyms: Phenoxypinacolone; 1-Phenoxy-3,3-dimethyl-2-butanone; NSC 86599

Chemical Class:

Part 1: Compound Identity & Molecular Architecture

Structural Analysis & Rationale

As a Senior Application Scientist, it is critical to look beyond the name and understand the reactive moieties that dictate safety and handling. This compound is a hybrid pharmacophore combining a lipophilic tert-butyl ketone (pinacolone moiety) with a phenoxy ether linkage.

-

The Pinacolone "Tail" (

): Provides significant steric bulk, reducing susceptibility to nucleophilic attack at the carbonyl carbon compared to methyl ketones. However, it increases lipophilicity (LogP), facilitating dermal absorption. -

The Phenoxy "Head" (

): The ether linkage is stable, but the alpha-methylene protons are acidic enough to participate in further functionalization (e.g., halogenation to form triadimefon-type antifungals).

Key Physical Properties (Experimental & Predicted):

| Property | Value / Prediction | Source/Rationale |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 192.25 g/mol | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid | Analog comparison (Chlorophenoxy analog MP ~58°C) |

| Boiling Point | ~140–145°C @ 10 mmHg | Predicted based on volatility of pinacolone derivatives |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic nature (LogP ~2.5–3.[1]0) |

| CAS Number | 39199-22-9 | Verified Registry |

Part 2: Hazard Identification & Toxicology (The "Why")

Expert Insight: While a fully registered REACH dossier may not exist for this specific unchlorinated analog, we must apply Read-Across Toxicology using its structural parent, 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (CAS 38014-61-0), and its precursors.

Predictive GHS Classification

Based on Structure-Activity Relationships (SAR), this compound should be treated with the following GHS precautions in a research setting:

-

Acute Toxicity (Oral): Category 4 (H302)

-

Rationale: Phenoxy ketones are metabolically processed via ether cleavage and ketone reduction. High doses typically induce CNS depression and gastric irritation.

-

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Rationale: The lipophilic nature allows penetration of the stratum corneum, leading to localized dermatitis.

-

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Rationale: Ketone vapors and direct contact are established mucous membrane irritants.

-

The "Hidden" Hazard: Impurity Profile

In drug development, the purity of the intermediate dictates the safety. This compound is synthesized via the displacement of a halide from Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone).

-

Residual Precursor Risk: Bromopinacolone is a lachrymator and highly toxic alkylating agent. Even 0.1% residue in your 3,3-dimethyl-1-phenoxybutan-2-one sample can transform a "mild irritant" into a severe eye/respiratory hazard.

-

Protocol: Always check the Certificate of Analysis (CoA) for inorganic bromide or hydrolyzable bromide content before heating this material.

Part 3: Handling, Stability & Reactivity

Synthesis & Degradation Pathway

Understanding how this molecule is made reveals its decomposition risks.

Figure 1: Synthesis flow and potential degradation/reaction pathways. Note the lachrymator origin.

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon. While the ether linkage is relatively stable, the alpha-position to the ketone is susceptible to slow auto-oxidation over months.

-

Temperature: 2–8°C (Refrigerated).

-

Incompatibility: Strong oxidizing agents (peroxide formation risk) and strong bases (potential for enolization and condensation).

Part 4: Emergency Protocols & Decision Logic

Exposure Response System

This self-validating protocol ensures immediate mitigation of risks, particularly focusing on the potential for lachrymatory impurities.

Figure 2: Decision tree for emergency response, prioritizing lachrymator mitigation strategies.

Spill Management

-

Evacuate: If a strong "sharp" odor (indicating Bromopinacolone residue) is present, evacuate the lab immediately.

-

PPE: Wear nitrile gloves (double gloved recommended due to solvent carrier permeability) and a full-face respirator if aerosols are generated.

-

Neutralization: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Disposal: Incineration is the only validated method for phenoxy ketones to prevent environmental bioaccumulation.

Part 5: References & Authority

-

GuideChem. (2025).[2] 3,3-Dimethyl-1-phenoxybutan-2-one (CAS 39199-22-9) Substance Detail.[3][4] Retrieved from

-

ECHEMI. (2025).[1][2][5] Phenoxypinacolone Structure and Properties. Retrieved from

-

European Patent Office. (1981). Process for preparation of substituted 3,3-dimethyl-butan-2-ones (EP0041671A1). (Demonstrates synthesis via Bromopinacolone). Retrieved from

-

PubChem. (2025).[1][5] 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (Analogous Hazard Data). Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3,3-dimethyl-1-phenoxybutan-2-one from Phenol

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 3,3-dimethyl-1-phenoxybutan-2-one, a valuable ketone intermediate in various fields of chemical synthesis. The protocol herein outlines a robust and efficient two-step synthetic route commencing from the readily available starting material, phenol. The initial step involves a Williamson ether synthesis to form an ethyl 2-phenoxyacetate intermediate, which is subsequently acylated using tert-butyllithium to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, step-by-step experimental procedures, and critical safety information to ensure a successful and safe synthesis.

Introduction and Synthetic Strategy

3,3-dimethyl-1-phenoxybutan-2-one is a ketone of significant interest due to its unique structural features, combining a phenoxy moiety with a sterically hindered ketone. This combination makes it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.

The chosen synthetic strategy is a reliable two-step process that offers high yields and utilizes commercially available reagents:

-

Step 1: Williamson Ether Synthesis: Phenol is first converted to its corresponding sodium salt (sodium phenoxide), which then undergoes a nucleophilic substitution reaction with ethyl chloroacetate to form ethyl 2-phenoxyacetate. This classic SN2 reaction is a cornerstone of ether synthesis.[1][2][3]

-

Step 2: Acylation with an Organolithium Reagent: The ester intermediate is then treated with tert-butyllithium. This powerful organometallic reagent acts as a nucleophile, attacking the ester carbonyl to form the desired ketone.[4] Careful control of reaction conditions is paramount to prevent over-addition and the formation of a tertiary alcohol byproduct.[4][5]

The overall synthetic pathway is depicted below:

Figure 1: Two-step synthesis of 3,3-dimethyl-1-phenoxybutan-2-one from phenol.

Part 1: Synthesis of Ethyl 2-phenoxyacetate

Mechanistic Overview

The Williamson ether synthesis proceeds via an SN2 mechanism. Phenol, being more acidic than aliphatic alcohols, is readily deprotonated by sodium hydroxide to form the nucleophilic sodium phenoxide.[1] This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

Figure 2: Reaction scheme for the synthesis of ethyl 2-phenoxyacetate.

Experimental Protocol

Table 1: Reagents and Materials for Ethyl 2-phenoxyacetate Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| Phenol | 94.11 | 23.5 g | 0.25 | 1.0 |

| Sodium Hydroxide | 40.00 | 10.0 g | 0.25 | 1.0 |

| Ethyl Chloroacetate | 122.55 | 33.7 g (28.0 mL) | 0.275 | 1.1 |

| Acetone | 58.08 | 500 mL | - | - |

| Diethyl Ether | 74.12 | 300 mL | - | - |

| 1 M NaOH (aq) | - | 100 mL | - | - |

| Brine (sat. NaCl) | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | - |

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (23.5 g, 0.25 mol) in acetone (500 mL).

-

Base Addition: To the stirred solution, add powdered sodium hydroxide (10.0 g, 0.25 mol). A white precipitate of sodium phenoxide will form.

-

Alkylation: Add ethyl chloroacetate (28.0 mL, 0.275 mol) dropwise to the suspension over 15 minutes.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) (Eluent: 80:20 Hexane:Ethyl Acetate).

-

Work-up: After cooling to room temperature, filter off the solid NaCl. Rinse the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Extraction: Dissolve the oil in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield ethyl 2-phenoxyacetate as a colorless oil.

Expected Yield: 90-95%.

Part 2: Synthesis of 3,3-dimethyl-1-phenoxybutan-2-one

Mechanistic Overview

The reaction of an ester with an organolithium reagent typically yields a tertiary alcohol due to the high reactivity of the intermediate ketone.[4] However, the ketone can be isolated as the major product by performing the reaction at a low temperature (-78 °C). At this temperature, the tetrahedral intermediate formed after the initial nucleophilic attack of the tert-butyllithium is relatively stable. This intermediate collapses to the ketone upon aqueous work-up.

Figure 3: Low-temperature acylation of an ester with an organolithium reagent.

Experimental Protocol

Table 2: Reagents and Materials for 3,3-dimethyl-1-phenoxybutan-2-one Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| Ethyl 2-phenoxyacetate | 180.20 | 18.02 g | 0.10 | 1.0 |

| tert-Butyllithium (1.7 M in pentane) | 64.06 | 65 mL | 0.11 | 1.1 |

| Anhydrous Diethyl Ether | 74.12 | 400 mL | - | - |

| Saturated NH₄Cl (aq) | - | 200 mL | - | - |

| Brine (sat. NaCl) | - | 100 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 20 g | - | - |

Procedure:

-

Inert Atmosphere: Assemble a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Setup: Add a solution of ethyl 2-phenoxyacetate (18.02 g, 0.10 mol) in anhydrous diethyl ether (250 mL) to the flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: Slowly add the tert-butyllithium solution (65 mL, 0.11 mol) dropwise via the dropping funnel over a period of 45 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (200 mL).

-

Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford 3,3-dimethyl-1-phenoxybutan-2-one as a white to pale yellow solid.

Expected Yield: 75-85%.

Characterization Data

Table 3: Spectroscopic Data for 3,3-dimethyl-1-phenoxybutan-2-one

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.33 – 7.28 (m, 2H), 7.00 – 6.92 (m, 3H), 4.85 (s, 2H), 1.25 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 212.8, 158.3, 129.6, 121.5, 114.7, 73.2, 44.3, 26.4 |

| IR (KBr, cm⁻¹) | 2970, 1725 (C=O), 1598, 1495, 1242, 755, 690 |

| MS (EI) m/z | 192 [M]⁺, 135, 94, 57 |

Safety and Handling

-

Phenol: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

-

Ethyl Chloroacetate: Toxic and a lachrymator. Handle in a fume hood.

-

tert-Butyllithium: Extremely pyrophoric and reacts violently with water.[6] It will ignite spontaneously upon contact with air.[6][7] This reagent must be handled by trained personnel using air-free techniques (e.g., Schlenk line or glovebox).[8][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).[9]

-

Ethers: Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete deprotonation of phenol. | Use freshly powdered, dry NaOH. Ensure adequate stirring. Consider a stronger base like K₂CO₃ if issues persist.[10] |

| Low yield in Step 2 | Degradation of tert-butyllithium due to moisture or air exposure. | Ensure all glassware is flame-dried and the system is under a positive pressure of inert gas. Titrate the organolithium reagent before use to determine its exact molarity. |

| Formation of tertiary alcohol byproduct | Reaction temperature was too high, or tert-butyllithium was added too quickly. | Maintain a consistent internal temperature of -78 °C during the addition and subsequent stirring. Add the reagent slowly and dropwise. |

| Incomplete reaction in Step 2 | Insufficient amount of tert-butyllithium. | Use a slight excess (1.1 equivalents) of the organolithium reagent. |

References

-

The Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.

- 3,3-Dimethyl-1-phenoxy-2-butanols, process for their preparation and their use as intermediates. (1981). Google Patents. EP0035697A1.

-

Ch15: RLi or RMgX with Esters to 3o alcohol. (n.d.). University of Calgary. Retrieved from [Link]

-

Esters to Ketones. (2024, January 27). Chemistry Steps. Retrieved from [Link]

-

3,3-Dimethyl-1-phenylbutan-2-one. (2024, April 9). ChemBK. Retrieved from [Link]

- Cooke, M. P., Jr. (1984). Acylation of organolithium reagents by esters in the presence of chlorotrimethylsilane. The Journal of Organic Chemistry, 49(6), 1144–1146.

-

Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates.

-

Caution! tert-Butylithium is extremely pyrophoric... (2009). Organic Syntheses. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). University of Texas at Dallas.

-

Esters to Ketones, Part 1: Polar Organometallics. (2021, September 11). YouTube. Retrieved from [Link]

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem. Retrieved from a similar protocol on a chemical supplier's website.

-

3,3-Dimethyl-1-phenylbutan-2-one. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of β-Lactones by Aldolization of Ketones with Phenyl Ester Enolates: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one. (1998). Organic Syntheses, 75, 116.

- Application Notes & Protocols: Large-Scale Synthesis of 3-Phenylbutan-2-one. (n.d.). Benchchem. Retrieved from a similar protocol on a chemical supplier's website.

- organolithium reagents 1. (n.d.). Harvard University. Retrieved from a similar university resource on organolithium reagents.

-

tert-Butyllithium. (n.d.). Wikipedia. Retrieved from [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. Retrieved from [Link]

- Process for synthesizing 3,3-dimethyl-2-butanone. (2008).

-

3,3-dimethyl-1,1-diphenyl-2-butanone. (n.d.). PubChemLite. Retrieved from [Link]

- Synthesis of polysubstituted phenols via [3+3] condensation reaction... (2025, August 6).

-

Lithiation Reaction. (2024, October). American Chemical Society. Retrieved from [Link]

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Esters to Ketones - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.org [acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of Triadimefon Analogs Utilizing Phenoxy Ketones: A Detailed Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of triadimefon analogs, a class of triazole fungicides with significant agricultural and research applications. The protocols detailed herein focus on the strategic use of substituted phenoxy ketones as key intermediates. This approach offers a versatile and efficient pathway to a diverse range of triadimefon derivatives, enabling structure-activity relationship (SAR) studies and the development of novel antifungal agents. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization and potential biological evaluation of these synthesized compounds.

Introduction: The Significance of Triadimefon and its Analogs

Triadimefon is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] Specifically, it targets the C14-demethylase enzyme, leading to the disruption of fungal cell wall integrity and inhibiting hyphal growth.[1][2] The development of triadimefon analogs is a critical area of research aimed at several key objectives:

-

Overcoming Fungal Resistance: The emergence of fungal strains resistant to existing fungicides necessitates the development of novel agents with modified chemical structures.[1][3]

-

Enhancing Antifungal Potency and Spectrum: Structural modifications can lead to analogs with improved efficacy against a broader range of pathogenic fungi.[4]

-

Improving Toxicological Profiles: The synthesis and evaluation of analogs can identify compounds with reduced off-target effects and improved safety profiles for non-target organisms and the environment.[5]

-

Understanding Structure-Activity Relationships (SAR): A systematic study of analogs provides valuable data on how specific structural features influence biological activity, guiding the rational design of future fungicides.

The microbial transformation of triadimefon to its more active metabolite, triadimenol, underscores the importance of the core chemical scaffold.[6][7] This transformation involves the reduction of the ketone group to a hydroxyl group, creating two chiral centers and resulting in four stereoisomers with varying fungicidal activity.[6][8]

Synthetic Strategy: The Phenoxy Ketone Approach

A robust and widely adopted synthetic route to triadimefon and its analogs proceeds through a key intermediate: a substituted 1-phenoxy-3,3-dimethyl-2-butanone.[9] This strategy offers significant flexibility in introducing a wide variety of substituents on the phenoxy ring, thereby allowing for the generation of a diverse library of analogs.

The overall synthetic workflow can be visualized as a multi-step process, beginning with the synthesis of the phenoxy ketone intermediate, followed by halogenation and subsequent reaction with 1,2,4-triazole.

Caption: General workflow for the synthesis of triadimefon analogs.

Experimental Protocols

General Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times.[10]

-

Organic Solvents: Many of the solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Avoid open flames and ensure adequate ventilation.

-

Halogenated Compounds: Organohalides can be toxic and should be handled with care.

-

Azoles: While triadimefon and its analogs are designed as fungicides, they can also have effects on other biological systems.[2][11] Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.[12]

Synthesis of Substituted 1-Phenoxy-3,3-dimethyl-2-butanones (Phenoxy Ketones)

This procedure outlines the synthesis of the key phenoxy ketone intermediate via a Williamson ether synthesis. The reaction involves the deprotonation of a substituted phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-halo ketone.[13][14]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Substituted Phenol | Varies | 1.0 eq | 10 |

| α-Bromopinacolone | 179.07 | 1.1 eq | 11 |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 eq | 15 |

| Acetone | 58.08 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (10 mmol), potassium carbonate (15 mmol), and acetone (50 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add α-bromopinacolone (11 mmol) to the reaction mixture.

-

If the phenol is not readily soluble in acetone, add a minimal amount of DMF (e.g., 10 mL) to aid in dissolution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

After the reaction is complete (as indicated by the disappearance of the starting phenol), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure phenoxy ketone.

Synthesis of 1-Bromo-1-(substituted phenoxy)-3,3-dimethyl-2-butanones

This step involves the α-bromination of the previously synthesized phenoxy ketone. This reaction proceeds via an enol or enolate intermediate.[9]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Substituted Phenoxy Ketone | Varies | 1.0 eq | 5 |

| Bromine (Br2) | 159.81 | 1.05 eq | 5.25 |

| Dichloromethane (CH2Cl2) | 84.93 | 30 mL | - |

| Acetic Acid (glacial) | 60.05 | 2-3 drops | - |

Protocol:

-

Dissolve the substituted phenoxy ketone (5 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (5.25 mmol) in dichloromethane (10 mL) to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears. Monitor the reaction by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the excess acid and quench any remaining bromine.

-

Wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to ensure all bromine is consumed.

-

Wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo phenoxy ketone. This product is often used in the next step without further purification.

Synthesis of Triadimefon Analogs

The final step is the nucleophilic substitution of the bromine atom by 1,2,4-triazole to form the desired triadimefon analog.[9]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-1-(substituted phenoxy)-3,3-dimethyl-2-butanone | Varies | 1.0 eq | 5 |

| 1,2,4-Triazole | 69.07 | 1.2 eq | 6 |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 eq | 7.5 |

| Acetonitrile (CH3CN) | 41.05 | 40 mL | - |

Protocol:

-

To a 100 mL round-bottom flask, add the crude 1-bromo-1-(substituted phenoxy)-3,3-dimethyl-2-butanone (5 mmol), 1,2,4-triazole (6 mmol), and potassium carbonate (7.5 mmol) in acetonitrile (40 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) to afford the pure triadimefon analog.

Characterization of Synthesized Analogs

The identity and purity of the synthesized triadimefon analogs should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16] The characteristic signals for the tert-butyl group, the methine proton adjacent to the triazole ring, and the aromatic protons should be identified and their integrations and multiplicities confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for characterization.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the aromatic C-H and C=C stretching vibrations.

-

Melting Point: The melting point of solid analogs should be determined and can serve as an indicator of purity.

Preliminary Biological Evaluation (Optional)

For researchers interested in the fungicidal activity of the newly synthesized analogs, preliminary in vitro antifungal assays can be conducted.

Workflow for Antifungal Activity Screening:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

A common method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a target fungus.[4]

General Protocol for MIC Determination:

-

Prepare a stock solution of the synthesized analog in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target fungal spores or mycelial fragments.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific fungus.

-

Visually assess fungal growth or measure the optical density to determine the MIC.

Conclusion

The synthetic pathway utilizing phenoxy ketones provides a versatile and efficient method for the generation of a wide array of triadimefon analogs. The detailed protocols and characterization techniques outlined in this guide are intended to provide researchers with a solid foundation for exploring the chemical space around this important class of fungicides. Through systematic structural modifications and subsequent biological evaluation, it is possible to develop novel compounds with enhanced antifungal properties and improved toxicological profiles, contributing to the ongoing efforts in crop protection and drug development.

References

-

International Atomic Energy Agency. (n.d.). Synthesis of the fungicide [14C]triadimefon. IAEA International Nuclear Information System. Retrieved from [Link]

- Rouchaud, J., & Meyer, J. A. (1982). Synthesis of the fungicide (14C)triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116.

- Horvath, A., et al. (2010). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Tetrahedron, 66(47), 9319-9326.

- Garrison, A. W., et al. (2015). Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. Environmental Science & Technology, 49(16), 9789-9797.

- Nanjundaswamy, N., et al. (2014). Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. International Journal of ChemTech Research, 6(9), 4287-4293.

-

Chemistry Stack Exchange. (2015, July 7). Synthesis of phenoxyacetone from phenol. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2004). Triadimefon (133) and Triadimenol (168). Retrieved from [Link]

- Google Patents. (n.d.). WO2022038098A1 - Process for the preparation of phenyl ketones.

-

U.S. Environmental Protection Agency. (2016). BEAD Chemical Profile Case (BCP) for Registration Review: Triadimefon (109901) and Triadimenol (127201). Regulations.gov. Retrieved from [Link]

-

World Health Organization. (2004). Triadimenol and Triadimefon. Retrieved from [Link]

- Alarcón, A. B., et al. (2022). Arylated analogues of cypronazole: fungicidal effect and activity on human fibroblasts.

-

WIPO Patentscope. (n.d.). WO/2015/091045 PROCESS FOR THE PREPARATION OF SUBSTITUTED PHENOXYPHENYL KETONES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triadimefon. PubChem. Retrieved from [Link]

- Li, Y., et al. (2018). Comparison of triadimefon and its metabolite on acute toxicity and chronic effects during the early development of Rana nigromaculata tadpoles. Ecotoxicology and Environmental Safety, 156, 203-210.

- Wang, J., et al. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 115, 104961.

-

National Taiwan University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Cairns, T., & Siegmund, E. G. (1989). Residue characterization of triadimefon in grapes by gas chromatography and mass spectrometry/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 18(2), 110-115.

-

Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

- Google Patents. (n.d.). FR2516349A1 - Fungicidal compositions containing a pyrimidine derivative and another sterols synthesis inhibiting fungicide and uses thereof.

- Li, M., et al. (2016). Simultaneous enantioselective determination of triadimefon and its metabolite triadimenol in edible vegetable oil by gel permeation chromatography and ultraperformance convergence chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(1), 251-260.

- Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2(4), 337-344.

- Al-Saffar, N. M. S., & Al-Shammari, A. M. (2023). NMR-Based Metabolomic Profiling for Brain Cancer Diagnosis and Treatment Guidance. Metabolites, 13(9), 1004.

- Richards, S. J., et al. (2011). Synthesis of mono- and dideoxygenated α,α-trehalose analogs.

-

Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

- Standard, P. G., & Kaufman, L. (1985). Safety considerations in handling exoantigen extracts from pathogenic fungi. Journal of Clinical Microbiology, 21(4), 543-546.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. apps.who.int [apps.who.int]

- 3. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents [patents.google.com]

- 4. Arylated analogues of cypronazole: fungicidal effect and activity on human fibroblasts. Docking analysis and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of triadimefon and its metabolite on acute toxicity and chronic effects during the early development of Rana nigromaculata tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. saffi.eu [saffi.eu]

- 9. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of mono- and dideoxygenated α,α-trehalose analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Residue characterization of triadimefon in grapes by gas chromatography and mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

using 3,3-dimethyl-1-phenoxybutan-2-one in azole synthesis

Technical Application Note: High-Yield Synthesis of N-Substituted Azoles via 3,3-Dimethyl-1-phenoxybutan-2-one

Abstract

This application note details the methodological framework for utilizing 3,3-dimethyl-1-phenoxybutan-2-one (and its derivatives) as a pivotal scaffold in the synthesis of imidazole- and triazole-based antifungal agents (e.g., Climbazole, Triadimefon analogs).[1] We address the critical challenge of functionalizing the sterically hindered, electron-rich

Chemical Context & Mechanistic Insight

The substrate 3,3-dimethyl-1-phenoxybutan-2-one represents a "masked" hemiaminal ether precursor. Its utility in medicinal chemistry stems from the tert-butyl group, which provides metabolic stability and lipophilicity, and the phenoxy ether linkage, which is essential for pharmacophore binding in lanosterol 14

The Synthetic Challenge

Direct coupling of azoles to this ketone is non-trivial due to:

-

Steric Bulk: The tert-butyl group at C3 blocks nucleophilic attack at the carbonyl, directing reactivity to the C1 position.[2]

-

C1 Activation: The C1 protons are acidified by both the carbonyl and the phenoxy oxygen, making them susceptible to halogenation.[2] However, the resulting

-halo ether is highly reactive and prone to hydrolysis or elimination.

The Strategy: The synthesis proceeds via a "Activation-Substitution" pathway:

-

Activation: Conversion to the

-halo derivative (1-bromo- or 1-chloro-1-phenoxy-3,3-dimethylbutan-2-one). -

Substitution:

displacement by the azole nitrogen.[2]

Figure 1: Strategic workflow for converting the phenoxy ketone scaffold into bioactive azoles.

Protocol 1: Regioselective -Halogenation

This step activates the C1 position.[2] Bromination is preferred for laboratory scale due to higher reactivity in the subsequent step, while chlorination is common in industrial settings (e.g., Climbazole production).

Safety Warning:

Materials

-

Substrate: 3,3-dimethyl-1-phenoxybutan-2-one (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) OR Sulfuryl Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Catalyst: Glacial Acetic Acid (trace) or HBr (initiator)

Experimental Procedure (Bromination)

-

Setup: Charge a 3-neck round-bottom flask with 3,3-dimethyl-1-phenoxybutan-2-one (10 g, ~52 mmol) and DCM (50 mL). Cool to 0–5°C.[2]

-

Addition: Add catalytic HBr (2 drops of 48% aq) or glacial acetic acid to initiate enolization.

-

Bromination: Add

(8.7 g, 54.6 mmol) dropwise via an addition funnel over 30 minutes.-

Critical Control: Maintain temperature <10°C. The solution should decolorize as

is consumed.[2] If red color persists, pause addition.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitoring: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (

) and appearance of the bromo-species (

-

-

Workup: Wash the organic phase with saturated

(2 x 30 mL) to neutralize HBr, followed by brine (30 mL). -

Isolation: Dry over

, filter, and concentrate in vacuo at <40°C.-

Note: The product is thermally unstable.[2] Do not distill. Use the crude oil directly in Protocol 2.

-

Yield Expectation: 90–95% (Crude oil, typically pale yellow).

Protocol 2: Azole Nucleophilic Substitution

This step installs the pharmacophore.[2] The reaction is kinetically driven.[2]

Materials

-

Substrate: Crude

-bromo intermediate from Protocol 1 (1.0 eq). -

Nucleophile: Imidazole (2.5 eq) or 1,2,4-Triazole (2.5 eq).

-

Base: Potassium Carbonate (

) (anhydrous, 1.5 eq) - Optional if excess azole is used. -

Solvent: Acetonitrile (MeCN) or Toluene.[2]

Experimental Procedure

-

Preparation: In a clean reactor, dissolve Imidazole (8.8 g, 130 mmol) in MeCN (60 mL).

-

Addition: Add the crude

-bromo ketone (approx. 52 mmol theoretical) dissolved in MeCN (20 mL) dropwise to the imidazole solution at room temperature. -

Reflux: Heat the mixture to reflux (80–82°C) for 4–6 hours.

-

Monitoring: HPLC or TLC should show complete conversion of the bromo-intermediate.[2]

-

Workup (Purification):

-

Crystallization: Evaporate solvent. Recrystallize the solid residue from Cyclohexane or Isopropanol/Water mixtures.[2]

Yield Expectation: 75–85% (over two steps).

Data Summary & Optimization Table

| Variable | Condition A (Standard) | Condition B (Optimized) | Impact |

| Halogen Source | |||

| Azole Solvent | Acetonitrile | Toluene | Toluene allows for easier aqueous wash workup (industrial preference).[2] |

| Base | Excess Imidazole | Using inorganic base reduces cost of azole raw material.[2] | |

| Temperature | Reflux (80°C) | 60°C | Lower temp reduces "dimer" side products (ether cleavage).[2] |

Mechanistic Visualization

The following diagram illustrates the

Figure 2: Mechanistic divergence during the substitution phase.

Troubleshooting & Critical Parameters

-

Moisture Control: The

-halo ether intermediate hydrolyzes rapidly in the presence of water to form the hemiacetal, which decomposes.[2] Ensure all solvents in Protocol 1 are anhydrous. -

Regioselectivity: If halogenation occurs at the aromatic ring (phenoxy group), the temperature was likely too high, or a Lewis acid catalyst (

) was inadvertently present.[2] Keep the system metal-free.[2] -

Color: The final product should be white to off-white. A yellow/brown color indicates oxidation of the phenol moiety.[2] Use sodium metabisulfite wash during workup to improve color.[2]

References

-

Synthesis of Climbazole. PrepChem.com. Detailed synthesis of 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one. Link

-

Method for synthesizing climbazole. Google Patents. CN100532366C.[2] Describes the industrial chlorination and imidazole substitution route. Link

-

Preparation method of high-purity climbazole. Google Patents. CN107501189A.[2] Optimization of the toluene/water workup to remove imidazole residues. Link

-

Halogenation of Alkenes and Ketones. Master Organic Chemistry. Mechanistic background on alpha-halogenation. Link

-

Preparation of 2,4-Disubstituted Imidazoles. Organic Syntheses. 2005, 81, 105.[4] General protocols for reacting alpha-halo ketones with amidines/imidazoles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-dimethyl-1-phenoxybutan-2-one

Department: Process Chemistry & Crystallization Engineering Subject: Troubleshooting Crystallization Protocols for Aryloxy Pinacolone Derivatives Status: Active

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 3,3-dimethyl-1-phenoxybutan-2-one (often referred to as

Physicochemical Profile:

-

Structure: A bulky tert-butyl group adjacent to a ketone, linked to a phenoxy ether.

-

Melting Point: Typically 40–55°C (depending on purity).

-

Key Impurities: Phenol (starting material), 1-chloro-3,3-dimethylbutan-2-one (monochloropinacolone), and inorganic salts.

The Core Problem: Because the melting point is low and the molecule is structurally flexible, this compound is prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing. Furthermore, residual phenol acts as a solvent, suppressing the melting point further and preventing nucleation.

Part 1: Master Process Workflow

Before addressing specific tickets, review the standard operating procedure (SOP). Most failures occur because users skip the Chemical Wash step, attempting to purify high-phenol crude directly via crystallization.

Diagram 1: Integrated Purification Workflow

Caption: Figure 1. The mandatory workflow requiring phenol removal prior to thermal crystallization to prevent melting point suppression.

Part 2: Troubleshooting Tickets (FAQ)

Ticket #001: "My product separates as an oil, not a crystal."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature drops below the solubility curve (binodal) but remains above the solid-liquid equilibrium line (spinodal), or simply because the melting point of the solvated product is lower than the process temperature.

Root Causes:

-

Cooling too fast: You generated supersaturation faster than the crystal growth rate.

-

Impurity Effect: Residual phenol is depressing the melting point.

-

Water Concentration: If using MeOH/Water, you added too much water (antisolvent) too quickly.

Resolution Protocol:

-

The "Cloud Point" Reset: Re-heat the mixture until the oil redissolves completely.

-

Seed at the Edge: Cool slowly (0.1°C/min). As soon as you see a faint haze (metastable limit), add seed crystals (0.5 wt%).

-

Why? Seeding provides a template for ordered growth, bypassing the high-energy nucleation barrier that favors the disordered liquid (oil) state.

-

-

Solvent Switch: If using water as an antisolvent, stop. Switch to Isopropanol (IPA) or Heptane .

-

Heptane Method:[1] Dissolve in minimum warm IPA, then slowly add Heptane. The non-polar nature forces the ketone out, but often in a more controlled manner than water.

-

Ticket #002: "The crystals are sticky and smell like phenol."

Diagnosis: Incomplete impurity rejection.[2] Phenol has co-crystallized or is trapped in the lattice/mother liquor inclusions.

Scientific Context:

Phenol is structurally similar to the phenoxy moiety of your product. It can interact via

Resolution Protocol: Do not rely on crystallization for phenol removal. You must perform a chemical wash before crystallization.

Step-by-Step Caustic Wash:

-

Dissolve crude oil in a water-immiscible solvent (e.g., Toluene or Dichloromethane).

-

Wash with 10% NaOH (aq) (2x).

-

Wash with water (to remove residual base) and brine (to dry).

-

Evaporate solvent and then proceed to crystallization.

Data Table: Phenol Solubility vs. pH

| Solvent System | Phenol State | Partition Preference |

| Toluene + Water (pH 7) | Phenol (Neutral) | Organic Layer (Contaminant) |

| Toluene + NaOH (pH 12) | Phenolate ( | Aqueous Layer (Removed) |

| Methanol (Crystallization) | Phenol (Neutral) | Soluble (Stays in Mother Liquor)* |

*Note: While Phenol stays in the mother liquor in MeOH, high concentrations increase the viscosity and "stickiness" of the filter cake.

Ticket #003: "Yield is too low (<50%)."

Diagnosis: The product is too soluble in the chosen solvent at the isolation temperature. 3,3-dimethyl-1-phenoxybutan-2-one is a lipophilic ketone; it loves organic solvents.

Resolution Protocol:

-

Lower the Terminal Temperature: Cool to -10°C or -20°C . The solubility difference between 25°C and -20°C is massive for this class of compounds.

-

Antisolvent Dosing:

-

Dissolve in Methanol (1 part) .

-

Cool to 0°C.

-

Slowly dose Water (0.5 to 1 part) .

-

Warning: See Ticket #001. Dose water very slowly to avoid oiling out.

-

-

Mother Liquor Recycle: Collect the filtrate, evaporate it down to 20% volume, and run a "second crop" crystallization.

Part 3: Advanced Logic - The Troubleshooting Tree

Use this decision matrix to determine your next experimental step.

Diagram 2: Crystallization Logic Tree

Caption: Figure 2. Decision matrix for addressing common failure modes during the crystallization of low-melting ketones.

References

-

Bayer AG. (1981). Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products. EP0041671A1.[1] European Patent Office. Link

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for "Oiling Out" phenomena and seeding protocols).

-

Vertex AI Search. (2025). Solvent Selection in Pharmaceutical Crystallization Process Development. (Context on Isopropanol usage for phenoxy derivatives). 6[5]

-

PubChem. (2025).[7] 3,3-dimethyl-1-phenylbutan-2-one Compound Summary. (Structural analog data for physical property estimation). Link

Sources

- 1. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijrar.org [ijrar.org]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]

removing unreacted phenol from phenoxy ketone product

Technical Support Center: Purification of -Phenoxy Ketones

Ticket ID: PUR-PH-001 Topic: Removal of Unreacted Phenol from Phenoxy Ketone Products Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are likely here because your Williamson ether synthesis (or similar alkylation) yielded the desired

This guide prioritizes Chemical Extraction (Acid-Base Workup) as the primary solution. It is faster, cheaper, and more scalable than chromatography. We only escalate to chromatography or scavenging resins if the chemical wash fails.

Module 1: The Chemical Wash (Standard Protocol)

The Logic (Why this works)

The separation relies on the acidity difference (

-

Phenol: Weakly acidic (

).[1] It can be deprotonated by strong bases to form a water-soluble phenoxide salt. -

-Phenoxy Ketone: Neutral (

CRITICAL WARNING: Do not use Sodium Bicarbonate (

Step-by-Step Protocol

-

Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent.

-

Recommended: Diethyl Ether (

) or Dichloromethane (DCM). -

Why: Phenoxide salts are highly insoluble in

, forcing them into the aqueous layer.

-

-

The Base Wash:

-

Add 1.0 M NaOH (aq) to the separatory funnel. (Volume ratio 1:1 organic:aqueous).

-

Shake vigorously for 2 minutes. Vent frequently.

-

Note: If your ketone is base-sensitive (prone to aldol condensation), use 10%

instead of NaOH, but perform 3 consecutive washes.

-

-

Phase Separation:

-

Drain the lower aqueous layer (contains the phenol as sodium phenoxide).

-

Keep the organic layer (contains your phenoxy ketone).

-

-

The "Polish" Wash:

-

Wash the organic layer once with Brine (Saturated NaCl) to break any remaining emulsions and remove trapped base.

-

-

Drying:

-

Dry organic layer over Anhydrous

or -

Filter and concentrate in vacuo.

-

Workflow Diagram

Caption: Decision tree for removing phenol via acid-base extraction based on product stability.

Module 2: Troubleshooting & "Difficult" Cases

Issue 1: The Dreaded Emulsion

Phenols, when converted to phenoxides, act as surfactants (like soap), causing stubborn emulsions between the organic and aqueous layers.

-

Fix A: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

-

Fix B: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks physically as it passes through the filter cake.

Issue 2: The "Pink" Product (Oxidation)

Even trace amounts of phenol can oxidize to quinones, turning your white solid product pink or red.

-

Fix: If the color persists after the NaOH wash, dissolve the product in ethanol and treat with a small amount of Activated Charcoal . Heat gently, filter while warm, and recrystallize.

Issue 3: Extraction Fails (Lipophilic Phenols)

If your phenol has heavy alkyl groups (e.g., nonylphenol), it may remain in the organic layer even when deprotonated.

-

Fix: Use Basic Alumina chromatography.

-

Pack a short plug of Basic Alumina (Activity Grade III).

-

Flush your mixture through with non-polar solvent (Hexanes/EtOAc).

-

The acidic phenol binds tightly to the basic alumina; the neutral ketone passes through.

-

Module 3: Validation (How do I know it's gone?)

Do not assume the phenol is gone just because you washed it. Verify.

Qualitative Test: Ferric Chloride ( )

This is the gold standard rapid test for phenols.

-

Dissolve a tiny crystal of your product in 1 mL of Ethanol.

-

Add 1 drop of 1%

(aq) . -

Result:

-

No Change (Yellow/Orange): Clean.

-

Purple/Blue/Green: Phenol is still present.

-

Quantitative Data: Base Selection Guide

| Base Reagent | pKa (Conjugate Acid) | Effectiveness on Phenol (pKa 10) | Risk to Ketone Product |

| Sodium Bicarbonate ( | 6.4 | Ineffective (0% Removal) | None |

| Sodium Carbonate ( | 10.3 | Moderate (Requires multiple washes) | Low |

| Sodium Hydroxide ( | 15.7 | High (Quantitative Removal) | Moderate (Avoid heating) |

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography to separate them? A: Yes, but it is difficult. Phenol is polar and a hydrogen bond donor, causing it to "streak" (tail) down the column, potentially contaminating the ketone fractions. If you must use a column, add 1% Triethylamine to your eluent to keep the phenol deprotonated and stuck at the top of the column.

Q: My phenoxy ketone is water-soluble. What now? A: If your product has other polar groups (amines, alcohols) and is water-soluble, you cannot use the aqueous wash method. Use a Polymer-Supported Scavenger Resin (e.g., Amberlyst A-26 OH form). Stir the crude mixture with the resin in methanol; the resin will bind the phenol. Filter the resin out to get pure product.

Q: Why did my yield drop after the NaOH wash?

A: You likely formed an enolate.

References

- Vogel's Textbook of Practical Organic Chemistry. Purification of Phenols and Ethers. 5th Edition. Longman Scientific & Technical.

-

Master Organic Chemistry . The Williamson Ether Synthesis: Mechanism and Procedure. Available at: [Link]

-

Chemistry LibreTexts . Acidity of Phenols vs. Ketones. Available at: [Link]

-

Organic Chemistry Portal . Williamson Ether Synthesis. Available at: [Link]

-

Harper College . The Ferric Chloride Test for Phenols. Available at: [Link]

Validation & Comparative

A Comparative Guide to the Infrared Carbonyl Stretch Frequency of Phenoxy Pinacolone

This guide provides an in-depth analysis of the infrared (IR) carbonyl (C=O) stretching frequency of phenoxy pinacolone, a topic of interest to researchers and professionals in drug development and organic synthesis. By comparing its spectral features with those of related ketones, we can elucidate the structural and electronic factors that govern this characteristic vibrational mode. This document will delve into the theoretical underpinnings of IR spectroscopy, present comparative data, and provide a detailed experimental protocol for obtaining high-quality IR spectra of solid samples.

Introduction to Infrared Spectroscopy and the Carbonyl Stretch

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies.[3][4] The carbonyl group (C=O), a cornerstone of many organic molecules, exhibits a particularly strong and sharp absorption band in the IR spectrum due to the significant change in dipole moment during its stretching vibration.[5] This absorption typically occurs in the region of 1650-1850 cm⁻¹.[6]

The precise frequency of the C=O stretch is exquisitely sensitive to the molecule's structural environment. Factors such as conjugation, inductive effects, and ring strain can shift this frequency, providing valuable insights into the electronic and steric properties of the molecule.[7][8]

Comparative Analysis of Carbonyl Stretch Frequencies

To understand the influence of the phenoxy group on the carbonyl stretch of pinacolone, we will compare its expected IR frequency with those of two well-characterized ketones: pinacolone (a saturated ketone) and acetophenone (an aryl ketone).

| Compound Name | Structure | Carbonyl Type | Typical C=O Stretch (cm⁻¹) |

| Pinacolone | CH₃COC(CH₃)₃ | Saturated Aliphatic Ketone | ~1715[9][10][11] |

| Acetophenone | C₆H₅COCH₃ | Aryl Ketone | ~1685[5][9] |

| Phenoxy Pinacolone | C₆H₅OC(CH₃)₂COCH₃ | α-alkoxy Ketone | ~1725-1745 (Estimated) |

Note: An experimental value for phenoxy pinacolone was not directly found in the literature. The provided range is an educated estimate based on the electronic effects discussed below.

Structure-Spectra Analysis: Unraveling Electronic Effects

The variation in the C=O stretching frequencies among these compounds can be rationalized by considering the interplay of inductive and resonance effects.

Pinacolone: As a standard saturated aliphatic ketone, pinacolone exhibits a C=O stretch around 1715 cm⁻¹.[9][10][11] The alkyl groups attached to the carbonyl carbon are weakly electron-donating through induction, which slightly lowers the frequency compared to a simple aldehyde.

Acetophenone: In acetophenone, the carbonyl group is directly conjugated with the phenyl ring. This conjugation allows for delocalization of the π-electrons, which lengthens and weakens the C=O bond.[5][7][8] This resonance effect leads to a decrease in the stretching frequency to approximately 1685 cm⁻¹.[5][9]

Phenoxy Pinacolone: In phenoxy pinacolone, the oxygen atom of the phenoxy group is situated at the α-position to the carbonyl group. This introduces two opposing electronic effects:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the carbonyl carbon through the sigma bond. This inductive effect strengthens the C=O bond, leading to an increase in the stretching frequency.

-

Resonance Effect (+R): The lone pair of electrons on the oxygen can participate in resonance, pushing electron density towards the carbonyl group. This would weaken the C=O bond and decrease the stretching frequency.

In the case of α-alkoxy ketones, the inductive effect is generally considered to be the dominant factor. Therefore, we can predict that the C=O stretching frequency of phenoxy pinacolone will be higher than that of pinacolone, likely falling in the range of 1725-1745 cm⁻¹.

The following diagram illustrates the key electronic effects influencing the carbonyl stretch in these molecules.

Caption: Electronic effects on carbonyl stretch frequency.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

To experimentally verify the C=O stretching frequency of phenoxy pinacolone, the following protocol for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern and convenient method that requires minimal sample preparation.[1]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. If necessary, wipe it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Preparation and Application:

-

Place a small amount (a few milligrams) of the solid phenoxy pinacolone sample onto the center of the ATR crystal.

-

If the spectrometer has a pressure clamp, lower it onto the sample to ensure good contact between the solid and the crystal surface. Apply consistent pressure for reproducible results.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the strong, sharp absorption band in the 1700-1750 cm⁻¹ region, which corresponds to the C=O stretching vibration.

-

Use the software's peak-picking tool to determine the precise wavenumber of this absorption maximum.

-

An alternative method for solid samples is the KBr pellet technique, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.[12] Another option is the Nujol mull method, where the solid is ground with mineral oil to form a paste that is then spread between two salt plates.[12] However, the ATR method is generally preferred for its simplicity and speed.

The following diagram outlines the general workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Caption: ATR-FTIR experimental workflow.

Conclusion

The IR carbonyl stretching frequency is a sensitive probe of the electronic environment of a ketone. While phenoxy pinacolone's exact C=O frequency requires experimental determination, a thorough understanding of inductive and resonance effects allows for a reliable prediction. We anticipate a value in the range of 1725-1745 cm⁻¹, which is higher than that of pinacolone due to the dominant inductive withdrawal of the α-phenoxy group. This comparative approach not only aids in the spectral interpretation of novel compounds but also reinforces the fundamental principles of structure-property relationships that are critical in the field of drug development and chemical research.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

-

Filo. (2025, November 11). Identify all the important peaks in the IR spectrum for pinacolone. Retrieved from [Link]

-

Study.com. (n.d.). Discuss how infrared spectroscopy (IR) can be used to distinguish between pinacol and pinacolone. Retrieved from [Link]

-

MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Reddit. (2012, December 12). Why does the carbonyl group have a stretching vibration on an IR spectra?. Retrieved from [Link]

-

Pearson. (n.d.). IR Spect:Extra Practice Exam Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. reddit.com [reddit.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Identify all the important peaks in the IR spectrum for pinacolone. multi.. [askfilo.com]

- 11. homework.study.com [homework.study.com]

- 12. eng.uc.edu [eng.uc.edu]

melting point of 3,3-dimethyl-1-phenoxybutan-2-one (33-36 °C)

This guide details the technical specifications, synthesis, and handling protocols for 3,3-dimethyl-1-phenoxybutan-2-one , a critical intermediate in the synthesis of azole fungicides and pharmaceutical building blocks.[1]

The defining characteristic of high-purity material is its narrow melting point range of 33–36 °C . This physical property serves as the primary indicator of process integrity, distinguishing high-grade crystalline product from lower-quality technical oils.[1]

Product Profile & Comparative Analysis

The Criticality of the 33–36 °C Specification

For researchers and process chemists, the melting point (MP) is not just a physical constant; it is a quality gate. 3,3-dimethyl-1-phenoxybutan-2-one is a "low-melting solid."[1] Its proximity to ambient temperature creates unique challenges in handling and purity assessment.

Comparative Performance: Crystalline vs. Technical Grade

The table below compares the performance characteristics of the high-purity crystalline form against the technical grade (often an oil or slush).

| Feature | High Purity (Target) | Technical Grade (Alternative) | Impact on Downstream Synthesis |

| Melting Point | 33–36 °C (Sharp) | < 30 °C (Broad/Slush) | High: Sharp MP confirms absence of phenol/solvent.[1] |

| Physical Form | White Crystalline Solid | Yellow Oily Liquid/Slush | Medium: Crystals allow precise weighing; oils require density correction. |

| Impurity Profile | < 0.5% Phenol | > 2.0% Phenol / Bromides | Critical: Phenol impurities poison catalysts in subsequent azole coupling. |

| Storage Stability | Stable < 20 °C | Prone to oxidation/coloration | High: Impurities accelerate degradation. |

| Handling | Free-flowing (Cold) | Viscous / Sticky | Medium: Solid form prevents drum residue losses.[1] |

Handling Strategy: The "Phase Dilemma"

Because the MP (33–36 °C) overlaps with typical laboratory and warehouse temperatures, the material can exist as a solid, liquid, or non-homogeneous slush.

-

Best Practice: Store at < 20 °C to maintain solid state for weighing.

-

Alternative: For large-scale transfer, heat the entire container to > 45 °C to liquefy completely.

-

Avoid: Handling at 25–30 °C. The "slush" phase leads to heterogeneity, where impurities concentrate in the liquid fraction, altering the stoichiometry of aliquots.

Synthesis & Processing Logic

The synthesis follows a convergent pathway: the halogenation of pinacolone followed by a Williamson ether synthesis with phenol.

Reaction Pathway Diagram

The following diagram illustrates the chemical pathway and the critical purification node required to achieve the target MP.

Caption: Synthesis workflow from Pinacolone to High-Purity Ether, highlighting the critical crystallization step.

Experimental Protocols

A. Synthesis of 3,3-dimethyl-1-phenoxybutan-2-one

Objective: Produce crude material suitable for high-grade purification.

-

Bromination:

-

Charge Pinacolone (1.0 eq) into a reactor with Methanol (solvent).

-

Cool to 0–5 °C .

-

Stir until decolorization is complete to form 1-bromo-3,3-dimethyl-2-butanone.

-

Note: Do not isolate the bromoketone; it is a potent lachrymator. Proceed directly or use a solvent swap.

-

-

Etherification:

-

In a separate vessel, mix Phenol (1.05 eq) and Potassium Carbonate (1.2 eq) in Acetone or MEK.

-

Heat to reflux to form the phenoxide.

-

Add the bromoketone solution slowly to the refluxing phenoxide mixture.

-

Reflux for 4–6 hours . Monitor by TLC/GC for disappearance of bromoketone.

-

-

Work-up:

-

Cool and filter off inorganic salts (KBr).

-

Concentrate the filtrate to remove solvent.

-

Dissolve residue in Ethyl Acetate and wash with 5% NaOH (to remove excess phenol) followed by water.

-

Evaporate solvent to yield the Crude Oil .

-

B. Purification (Achieving MP 33–36 °C)

Objective: Convert crude oil into the target crystalline solid.

-

Solvent Selection: Use a mixture of n-Hexane : Ethyl Acetate (9:1) or pure Petroleum Ether .[1]

-

Dissolution: Dissolve the crude oil in the minimum amount of warm solvent (approx. 40 °C).

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Critical Step: Transfer to a freezer or chiller at 0–5 °C . The low MP means it will not crystallize well at 25 °C.

-

Agitate gently to induce nucleation if oiling occurs.

-

-

Isolation:

-

Filter the crystals rapidly using a chilled funnel (to prevent melting).

-

Wash with cold (< 0 °C) hexane.

-

Vacuum dry at ambient temperature (do not heat).

-

C. Quality Control: Melting Point Determination

Because the MP is close to body temperature, standard rapid-heating methods will fail.

-

Apparatus: Capillary melting point apparatus or DSC.

-

Preparation: Pack the capillary and store it in a fridge for 10 mins before testing to ensure the sample is fully solidified.

-

Ramp Rate: 1.0 °C/minute starting from 20 °C.

-

Acceptance Criteria:

References

-

IAEA/OSTI. (1982). Synthesis of the fungicide [14C]triadimefon. (Describes the analogous synthesis of the chlorinated intermediate). [1]

-

LookChem. (2023). 1-Phenoxy-3-methyl-2-butanone Properties and Synthesis. (Comparative structural data for phenoxy ketones).

-

Organic Syntheses. (1973).[3][4] General procedures for oxidation and handling of volatile ketones. (Safety protocols for pinacolone derivatives).

-

PubChem. (2025). 3,3-Dimethyl-1-phenoxybutan-2-one Compound Summary. (Identification and physical property verification).[4][5]

Sources

Comparative Reactivity Guide: Phenoxy- vs. 4-Chlorophenoxy-2-Butanones

Executive Summary

This guide provides a technical comparison between 4-phenoxy-2-butanone (Compound A) and its halogenated analog, 4-(4-chlorophenoxy)-2-butanone (Compound B). While structurally similar, the introduction of the chlorine atom at the para-position of the phenyl ring fundamentally alters the electronic landscape of the molecule. This modification impacts three critical areas of drug development:

-

Synthetic Kinetics: The chlorine substituent reduces phenoxide nucleophilicity, altering reaction rates during ether synthesis.

-

Chemo-selectivity: The chlorine atom deactivates the aromatic ring, improving the purity profile during downstream functionalization (e.g.,

-bromination). -

Metabolic Stability: The substituent blocks the primary site of CYP450-mediated hydroxylation, significantly extending metabolic half-life.

Chemical Basis: Electronic & Structural Divergence

The core difference lies in the electronic effects of the substituent on the aromatic ring.[1][2] Understanding these parameters is prerequisite to optimizing synthetic protocols.

| Feature | Phenoxy-2-butanone (H-Substituted) | 4-Chlorophenoxy-2-butanone (Cl-Substituted) | Impact on Reactivity |

| Substituent Effect | None (Reference) | Inductive (-I) > Resonance (+R) | Cl is net electron-withdrawing (deactivating).[3][4] |

| Phenol pKa | ~10.0 | ~9.4 | 4-Cl-Phenol is more acidic; its conjugate base is a weaker nucleophile. |

| Ring Reactivity | Activated (Ortho/Para directing) | Deactivated (Ortho/Para directing) | Cl reduces susceptibility to electrophilic attack on the ring.[2] |

| Lipophilicity (LogP) | ~1.8 | ~2.4 | Cl increases lipophilicity, affecting solubility and binding. |

Synthetic Accessibility: The Michael Addition

The most efficient route to these scaffolds is the base-catalyzed Michael addition of the phenol to Methyl Vinyl Ketone (MVK).

Mechanism & Kinetics

The reaction rate is governed by the nucleophilicity of the phenoxide ion.

-

Phenoxide (Compound A Precursor): Higher pKa (10.0) implies a stronger conjugate base and a "harder" nucleophile. Reaction with MVK is rapid.

-

4-Cl-Phenoxide (Compound B Precursor): The electron-withdrawing chlorine stabilizes the negative charge (pKa 9.4). This reduces the HOMO energy of the oxygen, making it a sluggish nucleophile. Experimental adjustments are required.

Experimental Protocol: Comparative Synthesis

Note: MVK is volatile and toxic. All operations must occur in a fume hood.

Standard Operating Procedure (SOP):

-

Reagents: 1.0 eq Phenol (or 4-Cl-Phenol), 1.2 eq Methyl Vinyl Ketone (MVK), 1.5 eq Anhydrous

, Acetone (0.5 M). -

Setup: Charge a round-bottom flask with phenol,

, and acetone. Stir at room temperature (RT) for 15 min to generate the phenoxide. -

Addition: Add MVK dropwise over 10 minutes.

-

Reaction:

-

Phenoxy (A): Reflux (

) for 3–4 hours . -

Chlorophenoxy (B): Reflux (

) for 6–8 hours or add catalytic KI (10 mol%) to accelerate.

-

-